

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde chemical structure

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Compound of Interest

Compound Name: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

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An In-Depth Technical Guide to **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde**: A Keystone Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and plausible synthetic pathways, grounding our discussion in established chemical principles. The document highlights the molecule's strategic importance as a versatile building block, stemming from its reactive chloro and carbaldehyde functionalities. These sites offer avenues for extensive chemical modification, enabling the development of diverse compound libraries for screening against various therapeutic targets. The guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage advanced heterocyclic scaffolds in their research and discovery pipelines.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural motif in numerous biologically active compounds, both natural and synthetic.^[1]

Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[2][3]}

Within this important class of compounds, **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde** (Figure 1) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key components:

- A 4-chlorothiazole core: The chlorine atom at the 4-position is a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.^[4]
- A 5-carbaldehyde group: This aldehyde is a versatile functional group that can participate in a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to build molecular complexity.^[5]
- A 2-(4-oxopiperidin-1-yl) substituent: The piperidone moiety adds a three-dimensional character to the molecule and presents another site for chemical modification at the ketone.

This unique combination of features makes the title compound a powerful precursor for generating novel N-heterocycles, with significant potential in the discovery of new therapeutic agents, particularly in oncology.^[6]

Physicochemical Properties and Structural Data

The fundamental properties of **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

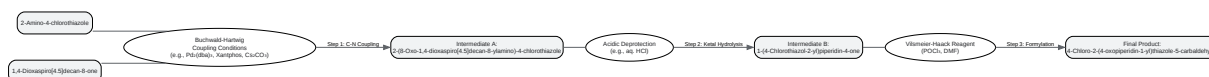
Property	Value	References
CAS Number	914348-62-2	[7] [8] [9]
Molecular Formula	C ₉ H ₉ ClN ₂ O ₂ S	[8] [9] [10]
Molecular Weight	244.70 g/mol	[8] [10]
IUPAC Name	4-chloro-2-(4-oxo-1-piperidiny1)-1,3-thiazole-5-carbaldehyde	[11]
Physical Form	Solid	
Purity	Typically ≥95%	[7]
InChI Key	OYKDHYYMMKKENHN-UHFFFAOYSA-N	[9] [10] [11]
Storage Conditions	Store at 2-8°C or under inert gas. For long-term storage, -20°C is recommended.	[9] [11]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde** is not readily available in the literature, a plausible and efficient synthetic route can be designed based on well-established heterocyclic chemistry reactions. The most logical approach involves the formylation of a suitable thiazole precursor via the Vilsmeier-Haack reaction.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-4-chlorothiazole.



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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorothiazol-2-yl)piperidin-4-one (Intermediate B)

- **Rationale:** This key step involves forming the C-N bond between the thiazole ring and the piperidone moiety. A direct reaction with 4-piperidone can be challenging. A more robust method is to use a protected form of the ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, via a palladium-catalyzed Buchwald-Hartwig amination. This is a powerful and standard method for forming aryl-amine bonds. The ketal protecting group prevents unwanted side reactions at the ketone.
- **Protocol:**
 - To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-amino-4-chlorothiazole (1.0 eq), 1,4-dioxaspiro[4.5]decan-8-one (1.1 eq), cesium carbonate (Cs_2CO_3 , 2.0 eq), and a palladium catalyst system such as $\text{Pd}_2(\text{dba})_3$ (0.02 eq) and Xantphos (0.04 eq).
 - Add anhydrous toluene as the solvent.
 - Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS until the starting material is consumed.
 - Cool the mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

- Concentrate the filtrate under reduced pressure. The crude product is then subjected to acidic deprotection.
- Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 2M).
- Stir at room temperature until the ketal hydrolysis is complete (monitored by TLC/LC-MS).
- Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(4-chlorothiazol-2-yl)piperidin-4-one, which can be purified by column chromatography.

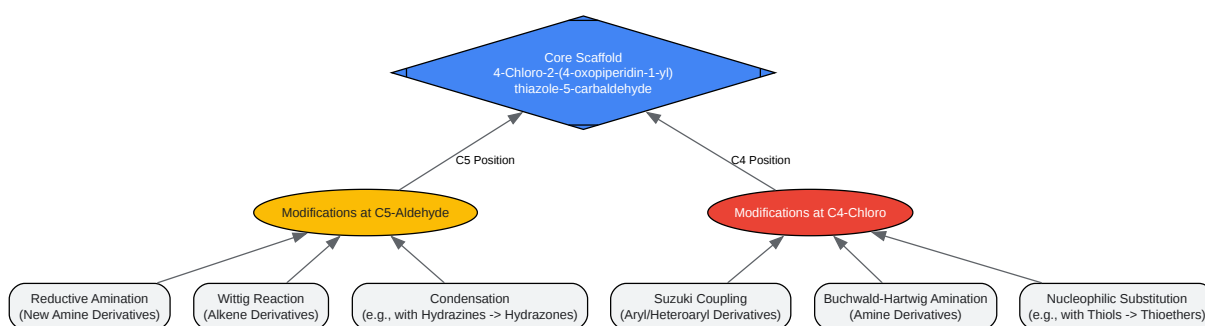
Step 2: Vilsmeier-Haack Formylation to Yield the Final Product

- Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for installing a formyl (aldehyde) group onto electron-rich aromatic rings. The thiazole ring, particularly at the 5-position, is sufficiently activated for this electrophilic substitution. The Vilsmeier reagent, generated in-situ from phosphorus oxychloride (POCl_3) and dimethylformamide (DMF), acts as the electrophile.
- Protocol:
 - In a flask under an inert atmosphere, cool dimethylformamide (DMF, used as both reagent and solvent) to 0°C .
 - Slowly add phosphorus oxychloride (POCl_3 , 1.5 eq) dropwise, maintaining the temperature below 5°C . Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
 - Add a solution of 1-(4-chlorothiazol-2-yl)piperidin-4-one (1.0 eq) in DMF to the Vilsmeier reagent at 0°C .
 - Allow the reaction to warm to room temperature and then heat to $60\text{--}70^\circ\text{C}$. Monitor the reaction progress by TLC/LC-MS.

- Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.
- Neutralize the mixture with a saturated sodium bicarbonate solution or sodium hydroxide until it is slightly basic.
- Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting solid by column chromatography or recrystallization to obtain pure **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde**.

Reactivity and Role as a Synthetic Scaffold

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde and the chloro substituent can be selectively targeted to build a diverse library of compounds. This makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.



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Caption: Chemical derivatization pathways from the core scaffold.

- At the C5-Aldehyde: This group is a gateway to numerous derivatives. Reductive amination with various primary or secondary amines can introduce diverse side chains, which is a common strategy for modulating solubility and target binding. Condensation reactions with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively, which are themselves important pharmacophores.
- At the C4-Chloro position: The chlorine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Suzuki or Stille couplings can be used to introduce new aryl or heteroaryl groups, expanding the molecule's core structure. Similarly, Buchwald-Hartwig amination can install a different amine at this position, and nucleophilic aromatic substitution with thiols can generate thioether derivatives.

Applications in Drug Discovery

While specific biological data for the title compound is not widely published, its structural class—4-chlorothiazole-5-carbaldehydes—are recognized as potent precursors for the synthesis of novel N-heterocyclic compounds with significant anti-tumor activity.^[6] The thiazole nucleus is a key component of several approved drugs, including the kinase inhibitor Dasatinib, which underscores the therapeutic potential of this scaffold.^[12]

The likely application of **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde** is as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies. The piperidone ring, in particular, is a common feature in ligands that bind to CNS targets. Researchers can utilize this building block to rapidly assemble a library of drug-like molecules for high-throughput screening. For instance, derivatives of this scaffold have been investigated as potential c-Met kinase inhibitors for cancer treatment and as agents against neglected tropical diseases like Chagas disease and Leishmaniasis.^{[13][14]}

Safety and Handling

Based on available safety data, **4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde** should be handled with appropriate precautions in a laboratory setting.

- Hazards: The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work should be conducted in a well-ventilated fume hood.
- Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 2-8°C for short-term storage or -20°C for long-term stability.[9][11]

Conclusion

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde represents a highly valuable and strategically designed building block for modern synthetic and medicinal chemistry. Its pre-installed complexity and orthogonally reactive functional groups provide a streamlined entry point to novel and diverse chemical matter. The insights into its synthesis and reactivity presented in this guide are intended to empower researchers to exploit this scaffold for the development of next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the importance of such versatile intermediates in accelerating the discovery process cannot be overstated.

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